Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves starting from enantiomerically enriched precursors, utilizing reactions such as Sharpless asymmetric dihydroxylation or electrophilic substitutions. For instance, the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid demonstrates the versatility of these methods in achieving high enantiomeric excess and yield from readily available starting materials (Alonso et al., 2005).
Molecular Structure Analysis
The crystal structure analysis of compounds bearing the tert-butoxycarbonyl group reveals interesting aspects of their molecular conformation. For example, the study of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester highlights the presence of polymorphic forms and the stabilization of helical conformations facilitated by the tert-butoxycarbonyl group, showcasing the compound's ability to form hydrogen-bonded parallel β-sheet-like tapes, which is unusual for protected dipeptides (Gebreslasie et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate derivatives are key for synthesizing various biologically relevant molecules. Such compounds can undergo reactions like C-H amination, offering pathways to synthesize optically active monoprotected amino alcohols, highlighting the compound's utility in preparing biologically active molecules with high yield and selectivity (Yakura et al., 2007).
Scientific Research Applications
Generation of Biologically Active Substances : It is used for generating biologically active substances such as sperabillin C 1c and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).
Total Synthesis of Cryptophycin-24 (Arenastatin A) : This compound plays a role in the total synthesis of cryptophycin-24, a potential anticancer agent (Eggen et al., 2000).
Synthesis of Polymethacrylate : It is used in the synthesis of α-hydroxyaspartic acid-based polymethacrylate, demonstrating its application in polymer science (Sanda, Yokoi, Kudo, & Endo, 2002).
Preparation of Optically Active Monoprotected 2-Amino-2-Methyl-1,3-Propanediol : This chemical is integral in preparing optically active monoprotected 2-amino-2-methyl-1,3-propanediol (Yakura, Yoshimoto, & Ishida, 2007).
Synthesis of Various Compounds : Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a derivative, is used in synthesizing various compounds (Baš et al., 2001).
Crystal Structure Analysis : The crystal structure of this compound reveals the role of N-methylation in determining peptide conformation (Jankowska et al., 2002).
Scalable Synthesis Method : Its synthesis method is practical and scalable, important for scientific research (Alonso et al., 2005).
Cytotoxicity Studies : Some derivatives have shown promising cytotoxicity in ovarian and oral cancers, suggesting potential in designing new anticancer agents (Kumar et al., 2009).
Amino-Protecting Groups in Polymer Chemistry : Its polymers serve as suitable amino-protecting groups, with Ca2+ ions enhancing the rate of amine cleavage (Rehse & Ritter, 1989).
Synthesis of Microsporin B : A key fragment of microsporin B, methyl-2-((tert-butoxycarbonyl)amino), has been synthesized using cross metathesis and enzymatic kinetic resolution (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Safety And Hazards
The safety and hazards of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate” are not readily available. However, “Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate” has a GHS07 pictogram and a warning signal word. Its hazard statements include H3021.
Future Directions
There is no specific information available on the future directions of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate”.
Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate”.
properties
IUPAC Name |
methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333258 | |
Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | |
CAS RN |
69942-12-7 | |
Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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